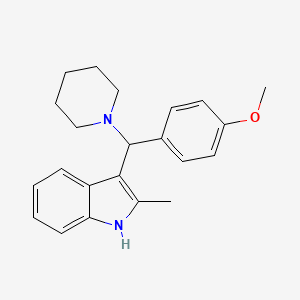

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole

Description

Properties

IUPAC Name |

3-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O/c1-16-21(19-8-4-5-9-20(19)23-16)22(24-14-6-3-7-15-24)17-10-12-18(25-2)13-11-17/h4-5,8-13,22-23H,3,6-7,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCZJVCINUKQMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole typically involves multi-step organic reactions. One common method involves the Mannich reaction, where a methoxyphenyl group is introduced to the indole core via a piperidine intermediate. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize waste and reduce production costs, often involving the use of green chemistry principles to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups to the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of indole compounds, including 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole, exhibit promising anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The National Cancer Institute (NCI) protocols have shown that these compounds can effectively induce apoptosis in malignant cells, suggesting their potential as anticancer agents .

Neuropharmacological Effects

The structural characteristics of this compound suggest potential activity at serotonin receptors, particularly the 5-HT_1A receptor. Research indicates that compounds with similar piperidine and indole structures can modulate serotonergic pathways, which are crucial in treating mood disorders such as depression and anxiety . The affinity for serotonin transporters further supports its role as a candidate for antidepressant development.

Interaction with Biological Targets

The compound's efficacy is attributed to its ability to interact with various biological targets. Studies have shown that it can bind to G-protein coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways involved in mood regulation . Additionally, its antitumor properties may stem from the inhibition of key enzymes involved in cell cycle regulation.

Case Studies and Experimental Evaluations

Mechanism of Action

The mechanism of action of 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Indole Core

a) 2-(4-Fluorophenyl)-3-methyl-1H-indole

- Molecular Formula : C15H12FN.

- Key Features : A 4-fluorophenyl group at position 2 and a methyl group at position 3 of the indole core.

- Lacks the piperidine moiety, reducing basicity and CNS penetration compared to the target compound.

b) 2-(Thiophen-2-yl)-1H-indole Derivatives

- Example : 3,3′-((4-Fluorophenyl)methylene)bis(2-(thiophen-2-yl)-1H-indole) (4g).

- Key Features : Thiophene rings at position 2 and a bis-indole scaffold.

- The bis-indole structure increases molecular weight (e.g., C34H22F2N2S2 for 4g) and complexity compared to the mono-indole target compound.

Variations in Piperidine Substituents

a) 3-[(4-Ethylpiperidin-1-yl)methyl]-1H-indole

- Molecular Formula : C17H22N2.

- Key Features : A 4-ethylpiperidine group instead of 4-methyl.

- Comparison: The ethyl group increases lipophilicity (logP) and may alter metabolic stability due to steric effects .

b) 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a)

- Molecular Formula : C22H25N3O2S.

- Key Features : Sulfonylmethyl and 4-methylpiperazinyl groups.

- Comparison: The sulfonyl group enhances polarity and may improve solubility but reduces membrane permeability .

Functional Group Modifications

a) 1-(4-Methoxyphenyl)-3H-indol-2-one

- Molecular Formula: C15H13NO2.

- Key Features : Oxindole core with a ketone at position 2.

- Comparison :

b) 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole Derivatives

- Example : (E)-N′-methylene derivatives (8a–8f).

- Key Features : Pyrimidine and pyridine substituents.

- Increased molecular complexity and weight (e.g., ~450–500 g/mol) compared to the target compound.

Data Table: Key Properties of Target Compound and Analogues

Biological Activity

The compound 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole is a synthetic derivative of indole, which has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a methoxyphenyl group and a piperidine moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine rings have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.015 | P. aeruginosa |

These studies indicate that modifications on the piperidine ring enhance antibacterial activity, with electron-donating groups generally increasing efficacy .

Antifungal Activity

In addition to antibacterial effects, related indole derivatives have demonstrated antifungal properties. For example, certain piperidine derivatives were tested against various fungal strains with notable results.

Table 2: Antifungal Activity

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound D | 0.005 | C. albicans |

| Compound E | 0.010 | A. niger |

These findings suggest that the structural features of the compound contribute to its ability to inhibit fungal growth effectively .

Anticancer Activity

The anticancer potential of indole derivatives has been widely studied, particularly in relation to their ability to inhibit tumor cell proliferation. Compounds similar to this compound have shown effectiveness against various cancer cell lines.

Table 3: Anticancer Activity

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MDA-MB-231 (Breast) | 10 | Indole Derivative A |

| HepG2 (Liver) | 15 | Indole Derivative B |

| A549 (Lung) | 12 | Indole Derivative C |

In vitro studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

- Study on Antibacterial Efficacy : A study published in MDPI evaluated a series of piperidine derivatives, reporting significant antibacterial activity against S. aureus and E. coli with MIC values as low as 0.0039 mg/mL .

- Antifungal Testing : Research conducted on various indole derivatives found that specific modifications led to enhanced antifungal activity against C. albicans and A. niger, suggesting that structural optimization can yield potent antifungal agents .

- Anticancer Investigations : A comprehensive study assessed multiple indole derivatives for their anticancer properties, revealing that those with methoxy substituents exhibited superior activity against breast and liver cancer cell lines compared to their unsubstituted counterparts .

Q & A

Q. What are the most reliable synthetic routes for 3-((4-methoxyphenyl)(piperidin-1-yl)methyl)-2-methyl-1H-indole, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step approach involving: (i) Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl group using Pd(PPh₃)₄ as a catalyst (Cs₂CO₃ as base, DMF/water solvent, 100°C) . (ii) Mannich-type reactions for introducing the piperidinylmethyl moiety, with optimization of stoichiometry and temperature to improve yields . (iii) Purification via silica gel chromatography and recrystallization for high-purity isolation .

- Key Considerations : Monitor reaction progress using TLC/HPLC. Low yields (<40%) in coupling steps may require ligand screening (e.g., XPhos) or microwave-assisted heating .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., weak N–H···π bonds in indole cores) .

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), piperidinyl protons (δ 1.5–2.7 ppm), and indole NH (δ ~10.5 ppm) .

- HRMS/ESI-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Receptor binding : Screen against opioid receptor-like 1 (ORL1) due to structural similarity to ligands in . Use radioligand displacement assays (IC₅₀ determination).

- Cellular viability : Assess cytotoxicity in HEK293 or primary neuronal cells (MTT assay, 1–100 μM range).

Advanced Research Questions

Q. How can structural modifications enhance target selectivity and reduce off-target effects?

- Strategies :

Q. How do conflicting bioactivity data from different studies arise, and how can they be resolved?

- Case Example : Discrepancies in IC₅₀ values for ORL1 binding may stem from: (i) Assay conditions (e.g., membrane prep vs. whole-cell assays). (ii) Enantiomeric impurities (chiral centers in piperidinylmethyl group) .

- Resolution :

- Reproduce assays under standardized conditions (e.g., CHO-K1 cells expressing human ORL1).

- Use chiral HPLC to isolate enantiomers and test individually .

Q. What computational tools are effective for predicting metabolic stability and toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (focus on 3A4/2D6 isoforms due to methoxy/piperidine motifs) .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and hERG inhibition risks.

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.